Dioxamate

Description

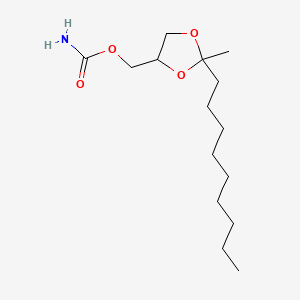

Structure

2D Structure

3D Structure

Properties

CAS No. |

63917-48-6 |

|---|---|

Molecular Formula |

C15H29NO4 |

Molecular Weight |

287.39 g/mol |

IUPAC Name |

(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate |

InChI |

InChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-15(2)19-12-13(20-15)11-18-14(16)17/h13H,3-12H2,1-2H3,(H2,16,17) |

InChI Key |

OWCAKKIRPJUQFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1(OCC(O1)COC(=O)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Dioxamate

Strategic Approaches for Synthesis

The synthesis of a novel chemical entity like Dioxamate (B1594521) would likely involve exploring various strategic approaches to construct its core structure efficiently and with high purity.

Direct Reaction Pathways

Direct synthesis aims to form a target molecule in a single step from readily available starting materials, which is valued for its atom economy and efficiency. For a hypothetical this compound synthesis, this could involve the direct coupling of precursor molecules. A general example of a direct synthesis is the formation of polyamides through the catalytic dehydrogenation of diols and diamines, which avoids the need for pre-activated reagents.

Catalytic Protocols in Formation

Catalysis is fundamental to modern chemical synthesis, offering pathways with lower activation energies and higher selectivity. Catalytic protocols can involve organocatalysis, transition-metal catalysis, or biocatalysis. For instance, in the synthesis of 1,8-dioxo-octahydroxanthene derivatives, various catalysts like polyethylene (B3416737) glycol (PEG) or zinc oxide (ZnO) nanoparticles have been employed to facilitate the condensation reaction. Such principles could be hypothetically applied to this compound synthesis to improve yield and reaction conditions.

Stereoselective Synthesis of Derivatives

Many organic molecules exist as stereoisomers, and their biological activity can be highly dependent on their specific three-dimensional arrangement. Stereoselective synthesis aims to produce a single desired stereoisomer. For example, the synthesis of (2S,3S,4S)-3,4-dihydroxyglutamic acid utilizes a stereoselective osmium tetroxide-catalyzed dihydroxylation to control the stereochemistry of the final product. Should this compound possess chiral centers, similar strategies would be essential for producing specific stereoisomers.

Synthesis of Derived Ligands and Complexes

If this compound were to be used as a ligand, its functional groups would be key to its ability to bind to metal centers, forming coordination complexes.

Organometallic Complexes

Organometallic chemistry involves compounds with at least one bond between a carbon atom and a metal. wikipedia.org These complexes are crucial in catalysis and materials science. nih.gov The synthesis of an organometallic this compound complex would involve reacting a this compound-derived ligand with a suitable metal precursor. The properties of the resulting complex would depend on the nature of the metal, the this compound ligand, and any other associated ligands. wikipedia.org

Coordination Chemistry with Metal Ions

Coordination chemistry describes the formation of complexes consisting of a central metal ion and surrounding molecules or ions called ligands. libretexts.org The bond between the metal and the ligand is a coordinate covalent bond. openstax.org A this compound-derived ligand could potentially coordinate to various metal ions through donor atoms (like oxygen or nitrogen). The resulting coordination complexes would have specific geometries (e.g., octahedral, tetrahedral) and electronic properties determined by the metal ion's d-orbital configuration and the ligand field. wikipedia.org The study of these complexes would involve characterizing their structure, stability, and reactivity. wikipedia.org

Table of Compounds

Exploration of Novel Reagents and Reaction Pathways Utilizing this compound Moieties (e.g., Hypervalent Iodine Reagents)

Computational Approaches in Synthetic Design and Optimization for this compound Compounds

Similarly, a search for computational studies related to the synthetic design and optimization of this compound compounds yielded no results. Methodologies such as Density Functional Theory (DFT) and other in silico tools are powerful for predicting reaction pathways, optimizing geometries, and understanding the electronic properties of molecules to guide synthesis. nih.gov However, there is no evidence in the current body of scientific literature to suggest that these computational approaches have been applied to the synthesis of this compound.

Mechanistic Investigations of Dioxamate Involved Reactions

Elucidation of Reaction Mechanisms Involving Dioxamate (B1594521)

Elucidating the mechanisms of reactions involving dioxamates typically employs a combination of experimental techniques and theoretical calculations to understand the step-by-step process of bond breaking and formation. Studies on related oxalate (B1200264) and oxamate (B1226882) compounds provide valuable analogies for potential reaction pathways that this compound structures might undergo. For instance, investigations into the photochemistry of ferrioxalate (B100866) complexes have revealed primary photodissociation events involving the cleavage of Fe-O bonds and C-C bonds within the oxalate ligand, leading to the generation of radical species ecpat.org. Similarly, studies on the catalytic ozonation of oxalic acid have proposed radical mechanisms to explain the observed reactivity nih.gov. These examples highlight the potential for bond cleavage and radical intermediates in reactions of dicarboxylate-containing species like dioxamates.

Kinetic Analysis of this compound Transformations

Kinetic analysis is a fundamental tool for understanding reaction mechanisms by providing information about the rate of a reaction and how it is affected by various factors such as reactant concentrations, temperature, and catalysts. This involves measuring reaction rates under different conditions and fitting the data to kinetic models to determine rate laws and activation parameters. nih.govgoogleapis.comamericanelements.comgoogle.com While specific kinetic studies focused on the transformation rates of the this compound moiety itself were not prominently found in the search results, the principles of kinetic analysis are broadly applicable. Studies on the thermal decomposition of solids, such as oxalic acid dihydrate, illustrate how kinetic analysis can reveal consecutive processes, including induction periods, surface reactions, and phase boundary-controlled reactions, with distinguishable rate behaviors depending on sample form nih.gov. The kinetic analysis of catalytic processes, like the Mn(II)-catalyzed ozonation of oxalic acid, involves evaluating the kinetic development of the process and proposing reaction mechanisms based on observed reaction orders with respect to different species nih.gov. These examples underscore the power of kinetic analysis in uncovering the elementary steps and rate-determining steps of reactions involving related dicarboxylate species.

Isotope Labeling Studies for Mechanistic Pathway Determination

Isotope labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction, providing direct evidence for mechanistic pathways nih.govfishersci.comnucleos.com. By replacing one or more atoms in a reactant with an isotope (stable or radioactive), researchers can track the position of the labeled atom in the reaction products using techniques such as mass spectrometry or NMR spectroscopy nih.govfishersci.com. This allows for the determination of which bonds are broken and formed and the sequence of these events. For instance, isotopic tracers have been used to understand chemical reactions and interactions by tracking the passage of an isotope through a reaction nih.gov. The use of isotope effects, which are differences in reaction rates due to isotopic substitution, can also provide insights into the transition state of a reaction and the extent of bond breaking or formation in the rate-determining step nih.gov. While the search results did not yield specific examples of isotope labeling studies applied to this compound compounds, this technique would be invaluable for probing the mechanisms of reactions involving the this compound functional group, such as identifying the origin of atoms in products or confirming intramolecular versus intermolecular processes.

Investigation of Nucleophilic and Electrophilic Pathways Mediated by this compound Structures

Understanding whether a reaction proceeds via nucleophilic or electrophilic pathways is central to mechanistic elucidation scribd.comnih.govnih.gov. Nucleophiles are electron-rich species that donate an electron pair, while electrophiles are electron-poor species that accept an electron pair nih.govnih.gov. The reactivity of a molecule can be influenced by the presence of both nucleophilic and electrophilic centers wikipedia.org. This compound structures, possessing carbonyl groups and potentially charged oxygen or nitrogen atoms depending on their specific form and environment, could participate in reactions as either nucleophiles or electrophiles, or influence the electronic properties of adjacent centers. While direct investigations into nucleophilic and electrophilic pathways specifically mediated by this compound structures were not detailed in the search results, general principles of nucleophilic substitution reactions highlight the factors influencing such pathways, including the nature of the electrophilic center, the leaving group, and steric hindrance nih.govnih.gov. Studies on biologically relevant electrophiles, such as nitroalkenes, demonstrate their reactions with nucleophilic biomolecules via Michael addition, illustrating a common electrophilic pathway wikipedia.org. Applying these principles to this compound chemistry would involve identifying the reactive centers within the this compound structure and studying their interactions with potential reaction partners under varying conditions.

Synthetic Mechanistic Studies on Specific Bond Cleavage (e.g., Sn-C cleavage in this compound complexes)

Synthetic mechanistic studies often focus on understanding the cleavage and formation of specific bonds during a reaction to optimize reaction conditions and predict product outcomes. While specific examples of Sn-C cleavage in the context of this compound complexes were not found, the search results provide insights into bond cleavage in related systems and reaction types. For example, studies on palladium-catalyzed reactions have explored C-N bond cleavage in the synthesis of oxamates fishersci.ca. Research on the photochemistry of metal complexes with oxalate ligands, such as uranyl(VI) oxalate, has investigated the cleavage of C-C bonds within the oxalate moiety wikipedia.org. Furthermore, studies involving the generation of carbamoyl (B1232498) radicals from oxamate salts and their subsequent reaction with olefins highlight the potential for C-C bond formation initiated by radical species derived from oxamate structures wikipedia.org. While Sn-C bond cleavage was mentioned in the context of allylstannanes in radical coupling reactions, this was not directly linked to this compound complexes in the provided results wikipedia.org. Mechanistic studies on this compound complexes could explore similar bond activation and cleavage events, potentially involving metal centers coordinated to the this compound ligand, leading to transformations relevant in synthesis or catalysis.

Theoretical Modeling and Quantum Chemical Calculations in Mechanistic Research

Theoretical modeling, particularly using quantum chemical calculations, has become an indispensable tool in modern mechanistic research, complementing experimental studies by providing insights into electronic structure, reaction pathways, and energy profiles citeab.comnih.govwikipedia.orgchem960.comnih.govnih.govnih.gov. These computational methods can help predict transition states, calculate activation energies, and explore reaction pathways that may be difficult to study experimentally wikipedia.orgnih.gov.

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and reactivity of molecules nih.govwikipedia.orgnih.govnih.gov. DFT applications in mechanistic research involve calculating the energies and geometries of reactants, products, intermediates, and transition states to map out the potential energy surface of a reaction wikipedia.orgnih.gov. This allows for the determination of activation barriers and reaction energies, providing insights into the feasibility and selectivity of different reaction pathways wikipedia.orgnih.gov.

DFT has been applied to study the reactivity of various organic and inorganic systems nih.govnih.gov. In the context of this compound and related structures, DFT calculations have been used to investigate structural features and electronic properties of bis(oxamato) type compounds. DFT has also been employed to assess reaction pathways, such as the formation of carbamoyl radicals from oxamate salts wikipedia.org. Studies on the photochemistry of uranyl(VI) oxalate have utilized DFT to explain the reduction of U(VI) and the production of CO2 through the cleavage of C-C bonds, providing a theoretical basis for the observed photoreactivity wikipedia.org. These examples demonstrate the utility of DFT in understanding the electronic factors and energy changes associated with reactions involving dicarboxylate-containing species. DFT calculations can provide valuable information about charge distribution, molecular orbitals, and bond strengths within this compound structures, which are crucial for understanding their participation in various chemical transformations nih.gov. By calculating reactivity indices based on conceptual DFT, researchers can predict the most likely sites for nucleophilic or electrophilic attack, further aiding in the elucidation of reaction mechanisms.

Molecular Dynamics Simulations of this compound Reaction Intermediates

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into reaction mechanisms and the characteristics of transient intermediates. While extensive detailed research specifically on molecular dynamics simulations of this compound reaction intermediates appears limited in readily available public literature based on current searches, studies on related compounds and general applications of MD in reaction mechanism investigations offer valuable context and methodologies.

One study investigated the behavior of "dioxadet" molecules in water using molecular dynamics simulations. This research, while focusing on the substance's behavior in solution rather than specific chemical reaction intermediates, provides an example of MD application to a compound with a similar structural motif. The study aimed to understand the properties of dioxadet (B1194004) at the molecular level, noting its anti-cancer properties and use in clinical practice. kazanmedjournal.ru

The parametrization of the dioxadet molecule for the MD simulations was carried out using different services, including ATB, SwissParam, and AmberTools, with some models incorporating additional quantum-chemical calculations. kazanmedjournal.ru The study calculated the number of hydrogen bonds formed between the dioxadet molecule and water and analyzed the hydrated water structure. kazanmedjournal.ru A key finding from this simulation was the tendency of dioxadet molecules to associate in water. kazanmedjournal.ru The different models used for parametrization showed similar qualitative properties, although quantitative characteristics varied noticeably, indicating the importance of model selection in such simulations. kazanmedjournal.ru

Although this study focused on solvation and association, the methodologies employed in molecular dynamics simulations are broadly applicable to investigating reaction intermediates. For instance, combined quantum mechanical/molecular mechanical (QM/MM) methods coupled with MD simulations are commonly used to study chemical reactions in complex environments, such as enzymatic active sites or solutions. nih.gov, utexas.edu, mdpi.com These methods allow for the description of bond breaking and formation (handled by the QM part) while considering the influence of the surrounding environment (handled by the MM part). mdpi.com

Studies employing MD simulations to investigate reaction mechanisms and intermediates often involve analyzing trajectories to identify transient species, calculate free energy profiles, and understand the dynamics of bond changes. nih.gov, rutgers.edu, uni-hannover.de Reactive force fields, such as ReaxFF, are also utilized in MD simulations to enable the simulation of chemical reactions and the formation of various intermediates and products. nih.gov, ucl.ac.uk

While specific data tables detailing the characteristics of this compound reaction intermediates from MD simulations were not prominently found, the "dioxadet" study provides an example of the type of data that can be generated, such as:

| Property | Findings from Dioxadet Study (Example) |

| Behavior in Water | Tendency to associate |

| Hydrogen Bonding with Water | Calculated (Quantitative data varies by model) |

| Hydrated Water Analysis | Performed |

Further research employing advanced MD techniques, potentially combined with quantum mechanics, would be necessary to specifically investigate the fleeting reaction intermediates that may be involved in chemical transformations of this compound and to provide detailed structural and energetic data on these species.

Advanced Analytical and Spectroscopic Characterization Techniques for Dioxamate Research

High-Resolution Spectroscopic Methodologies for Dioxamate (B1594521)

High-resolution spectroscopic methods are indispensable tools for the detailed analysis of this compound, offering information on its structural features, functional groups, and molecular dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique utilized to determine the structural composition of organic compounds by analyzing the interactions between atomic nuclei and an external magnetic field. azooptics.com It provides information on the chemical environment of nuclei, enabling the identification of molecular structures and dynamics. azooptics.com In the context of this compound research, NMR spectroscopy, including both ¹H and ¹³C NMR, is employed for structural confirmation and to study molecular dynamics. semanticscholar.orgrochester.eduupc.edursc.org

¹H NMR spectra provide details about the types of hydrogen atoms present in the molecule, their relative numbers, and their connectivity to neighboring atoms through analysis of chemical shifts, integrations, and splitting patterns. azooptics.com For instance, characteristic signals in the ¹H NMR spectrum can be assigned to specific protons within the this compound structure, aiding in its confirmation. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon signals are particularly sensitive to the electronic environment and hybridization of the carbon atoms, offering valuable data for structural elucidation. nih.gov Studies on this compound derivatives have reported characteristic signals in the ¹³C NMR spectrum corresponding to different carbon atoms, including those in carbonyl and aromatic groups. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, and NOESY, can further enhance structural analysis by revealing correlations between different nuclei, providing insights into molecular connectivity, spatial proximity, and dynamic behavior. creative-biostructure.com These techniques are particularly useful for resolving complex spectral data and confirming assignments made from 1D NMR spectra.

NMR spectroscopy is crucial for confirming the structure of synthesized this compound compounds and can also be used to assess purity by identifying signals from impurities or byproducts. rochester.edu

Infrared (IR) Spectroscopy for this compound Functional Group Analysis

Infrared (IR) spectroscopy is a vibrational spectroscopic technique used to identify the functional groups present in a molecule. studymind.co.uk It works by measuring the absorption of infrared radiation by the molecule, where different functional groups absorb radiation at characteristic frequencies. studymind.co.ukmasterorganicchemistry.com The resulting IR spectrum, which plots transmittance or absorbance against wavenumber, provides a unique "fingerprint" that can be used to identify the functional groups present. specac.com

For this compound compounds, IR spectroscopy is used to identify key functional groups such as carbonyl (C=O), N-H, and C-O bonds. semanticscholar.orgupc.edu Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of these bonds. For example, carbonyl groups typically show a strong absorption band in the region of 1630-1850 cm⁻¹. masterorganicchemistry.com N-H stretching vibrations usually appear in the region of 3100-3500 cm⁻¹. masterorganicchemistry.comspecac.com

Analysis of the IR spectrum of a this compound sample allows for the confirmation of the presence of these functional groups, which is essential for verifying the compound's structure. lew.ro The position and intensity of the absorption bands can also provide information about the molecular environment and any potential intermolecular interactions.

Data Table: Characteristic IR Absorption Ranges for Common Functional Groups in this compound

| Functional Group | Bond Vibration | Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1630 - 1850 masterorganicchemistry.com |

| N-H | Stretching | 3100 - 3500 masterorganicchemistry.comspecac.com |

| C-O | Stretching | Varies depending on environment |

Mass Spectrometry for this compound Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also used to study the fragmentation patterns of molecules, which can aid in structural elucidation. chemguide.co.uk

In mass spectrometry, the sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. The molecular ion peak in the mass spectrum corresponds to the intact molecule that has gained or lost an electron. chemguide.co.uk For this compound, the molecular ion peak provides its molecular weight.

Fragmentation occurs when the molecular ions are energetically unstable and break down into smaller charged fragments. chemguide.co.ukwikipedia.org The pattern of these fragments is characteristic of the molecule's structure and can be used to gain further structural information. chemguide.co.ukwikipedia.org Different ionization techniques can result in different fragmentation patterns. wikipedia.org

For this compound and its derivatives, mass spectrometry is used to confirm the molecular weight and to study the fragmentation pathways, which can help in identifying different parts of the molecule. rsc.orgresearchgate.net For example, studies on this compound-type compounds have reported molecular ion peaks and characteristic fragment ions in their mass spectra. researchgate.net

Data Table: Example Mass Spectrometry Data (Illustrative based on general principles)

| Ion Type | m/z (Illustrative) | Significance |

| Molecular Ion [M]+ | Specific to this compound MW | Confirms molecular weight |

| Fragment Ion 1 | Lower than MW | Indicates a specific structural fragment |

| Fragment Ion 2 | Lower than MW | Indicates another structural fragment |

Note: Specific m/z values would depend on the exact this compound compound being analyzed.

X-ray Crystallography for this compound Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. semanticscholar.orgscioninstruments.com By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density can be mapped, revealing the positions of the atoms and thus the molecular structure in the solid state. capes.gov.br

Studies utilizing X-ray diffraction have been reported for dioxalate compounds, providing detailed information about their crystal structures. capes.gov.briucr.orgresearchgate.netiucr.orgosti.gov For example, the crystal structure of dihydrazinium uranyl dioxalate monohydrate was determined by X-ray diffraction, revealing the coordination environment around the uranium atom and the arrangement of ions in the crystal lattice. capes.gov.brosti.gov Obtaining transparent single crystals suitable for X-ray analysis is a crucial step in this process. iucr.orgiucr.org

X-ray crystallography is essential for confirming the solid-state structure of this compound and its derivatives, providing a high-resolution picture of the molecular arrangement that complements information obtained from spectroscopic techniques.

Chromatographic and Electrophoretic Methods for this compound Purity and Isomer Analysis

Chromatographic and electrophoretic methods are separation techniques widely used for analyzing the purity of a compound and separating mixtures, including structural isomers.

Chromatography, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. scioninstruments.comfujifilm.com These techniques are extensively used in pharmaceutical analysis to separate, identify, and quantify active pharmaceutical ingredients and detect impurities. scioninstruments.comalwsci.com HPLC is particularly effective for separating complex mixtures and analyzing drugs with multiple components or potential impurities, while GC is well-suited for volatile compounds. alwsci.com The purity of this compound can be assessed by chromatography, typically by looking for the presence of additional peaks in the chromatogram that correspond to impurities. cenmed.comoshadhi.co.uk The area under each peak is proportional to the amount of the corresponding component, allowing for quantitative analysis of purity. oshadhi.co.uk

Electrophoresis separates molecules based on their charge and size when subjected to an electric field. Capillary electrophoresis (CE) is a high-efficiency technique often used for chiral analysis and the separation of isomers. rsc.orgchromatographyonline.com In CE, separation is achieved by adding a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers or isomers, enabling their separation. chromatographyonline.com CE has been shown to be effective in separating cis/trans isomers of complexes using cyclodextrins as selectors. rsc.orgrsc.org While direct examples for this compound isomers were not prominently found, the principle of electrophoretic separation based on subtle structural differences is applicable. Polysaccharide analysis using carbohydrate gel electrophoresis (PACE) has also been used for resolving structural isomers of oligosaccharides. nih.gov

These separation techniques are vital for ensuring the purity of this compound samples before further analysis or use and for separating and analyzing potential isomers that may have different biological activities or properties.

Advanced Microscopic Techniques in this compound Research

Advanced microscopic techniques provide visual information about the morphology, surface features, and interactions of this compound, particularly in the context of crystallization and material science.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces at the atomic scale. acs.org It is used to study the topography and surface properties of materials. In the context of crystallization, AFM can be used to observe crystal growth processes in situ at the microscopic length scale. acs.orgacs.org For example, AFM measurements have been used to corroborate the inhibition of calcium oxalate (B1200264) crystallization by a this compound derivative. acs.org

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of samples. It is often used to examine the shape and size of crystals. Powder X-ray Diffraction (PXRD), often used in conjunction with SEM, provides information about the crystalline phases present in a sample. acs.org

Scanning Tunneling Microscopy (STM) is another technique that can be used to image surfaces at the atomic level, particularly for conductive materials or molecules adsorbed on conductive surfaces. researchgate.netwardresearchlab.com STM has been used to investigate the interaction of molecules, such as oxalic acid (related to the dioxalate moiety), with metal surfaces. researchgate.net

These advanced microscopic techniques offer valuable visual and surface-sensitive information that complements the data obtained from spectroscopic and diffraction methods, providing a more complete understanding of this compound's physical form and behavior, especially in solid or interfacial systems.

Atomic Force Microscopy (AFM) for Interfacial Studies Involving this compound

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique capable of providing high-resolution three-dimensional topographical images of surfaces at the nanoscale. It operates by scanning a sharp tip, attached to a cantilever, across the sample surface and measuring the deflection of the cantilever due to tip-surface interactions. This technique is particularly valuable for studying interfacial phenomena, including crystal growth processes and surface interactions, under various environmental conditions, including liquid environments infinitiaresearch.commdpi.com.

In the context of this compound research, AFM has been utilized to investigate the effects of this compound derivatives on crystal formation and growth. For instance, in situ AFM measurements have been employed to study the impact of l-lysine (B1673455) dioxalate (LH1513), a novel this compound derivative, on calcium oxalate (CaOx) crystallization. These studies allowed for the direct visualization of crystal surfaces and the measurement of crystal growth rates at the microscopic length scale acs.orgfigshare.com.

AFM studies indicated that the inhibition of CaOx crystallization by LH1513 is at least partially attributable to the inhibition of CaOx crystal growth. Real-time in situ AFM has been established as a method for direct visualization of crystal surfaces and the measurement of growth kinetics at the nanoscale level for various pathological crystals, including CaOx acs.org. By observing the changes in crystal surface morphology and step dynamics in the presence of the this compound derivative, researchers can gain a molecular-level understanding of the inhibition mechanism.

AFM provides advantages over some other microscopy techniques, such as simpler sample preparation and the ability to image biological samples under physiological conditions nih.gov. It can also be used to assess mechanical properties like stiffness, elasticity, and adhesion forces mdpi.comdelongamerica.com.

Scanning Electron Microscopy (SEM) for Morphological Analysis in this compound-Related Systems

Scanning Electron Microscopy (SEM) is a widely used technique for obtaining high-resolution images of the surface morphology of materials. SEM works by focusing a beam of electrons onto the sample surface and detecting the secondary or backscattered electrons emitted from the interaction volume. This process provides detailed information about the sample's topography, shape, and surface features with a large depth of field, resulting in images with a three-dimensional appearance infinitiaresearch.comebsco.com.

SEM has been applied in the study of dioxalate compounds to analyze the macroscopic morphology of crystals and other related structures. For example, in research involving the this compound derivative l-lysine dioxalate (LH1513), SEM was used for the morphological analysis of calcium oxalate crystals grown in the presence and absence of the inhibitor acs.org.

Studies on calcium oxalate monohydrate (COM) crystals grown without inhibitors typically show elongated six-sided plates with characteristic faces. When grown in the presence of inhibitors like LH1513, changes in the crystal morphology can be observed via SEM, providing visual evidence of how the inhibitor influences crystal habit acs.org. These morphological changes can include alterations in the shape and size of the crystals, potentially leading to the formation of twinned or irregularly shaped crystals acs.org.

Beyond this compound derivatives, SEM has also been utilized in the characterization of other dioxalate crystals. For instance, SEM analysis has been performed on sodium mixed cadmium dioxalate dihydrate (SCO) crystals to study their surface morphology and identify the presence of defects scirp.org. SEM micrographs can reveal details such as surface perfection and the presence of tiny hillocks on the crystal surface scirp.org. The combination of SEM with Energy-Dispersive X-ray Spectroscopy (EDAX or EDX) allows for elemental analysis of the sample surface, providing information on the composition at different points scirp.org.

SEM is a robust technique for displaying sample morphology, offering insights into pore structure and homogeneity, and is valuable for analyzing a wide range of materials, including crystalline and amorphous structures ebsco.comresearchgate.net.

| Technique | Application in this compound/Dioxalate Research Context | Key Information Provided | Relevant Studies |

| Atomic Force Microscopy (AFM) | Studying the effect of this compound derivatives on crystal growth inhibition. | Real-time visualization of crystal surfaces, measurement of crystal growth rates. | l-lysine dioxalate (LH1513) and CaOx crystallization acs.orgfigshare.com |

| Scanning Electron Microscopy (SEM) | Analyzing the morphology of crystals grown in the presence of this compound derivatives. | High-resolution images of surface topography, shape, and features; crystal habit analysis. | l-lysine dioxalate (LH1513) and CaOx crystallization acs.org |

| SEM with EDAX | Characterization of dioxalate crystal surface morphology and elemental composition. | Surface perfection, defects, presence and distribution of elements on the crystal surface. | Sodium mixed cadmium dioxalate dihydrate (SCO) scirp.org |

Molecular Interactions and Biochemical Studies of Dioxamate

Ligand-Target Interactions of Dioxamate (B1594521) Derivatives

This compound derivatives function as ligands, interacting with various biological targets such as enzymes, nucleic acids, and proteins. These interactions are crucial for understanding their biochemical roles and potential applications.

Enzyme Function Modulation by this compound Structures

This compound structures have been observed to modulate enzyme function, primarily through inhibition. Enzyme modulators can either enhance or inhibit enzyme activity, playing a vital role in regulating physiological pathways. patsnap.com Understanding how these modulators work involves examining their interaction with the enzyme's active site or other crucial regions. patsnap.com

Studies have explored the inhibitory effects of various compounds, including dithiocarbamate (B8719985) derivatives, on enzymes like α-glucosidase. These derivatives were found to inhibit α-glucosidase, with some acting non-competitively and suggesting binding to an allosteric site near the active site. nih.gov This highlights the potential for this compound derivatives, which share structural features or can be designed with similar interaction profiles, to modulate enzyme activity through various mechanisms, including allosteric inhibition. nih.gov

Another example of enzyme modulation involves histamine (B1213489) H3 receptors, where compounds like ROS 234 dioxalate and Burimamide oxalate (B1200264) act as antagonists. scbt.com ROS 234 dioxalate exhibits distinct binding kinetics, leading to prolonged receptor occupancy and modulation of intracellular signaling pathways. scbt.com Burimamide oxalate, on the other hand, shows rapid association and dissociation rates, effectively modulating receptor activity through specific interactions that influence downstream signaling cascades. scbt.com These examples demonstrate the diverse ways this compound-related structures can impact enzyme and receptor function.

Research also indicates that benzimidazoles, a class of compounds that can form dioxalates, are instrumental in studying enzyme functions and protein-ligand interactions, as their structure can mimic biological substrates. scbt.com

Interactions with Nucleic Acids (e.g., DNA) by this compound Compounds

The interaction of small molecules with nucleic acids like DNA is a critical area of study, particularly in the context of potential therapeutic agents. DNA interactions can be covalent or non-covalent. slideshare.net Non-covalent interactions include groove binding, where molecules fit into the minor groove and form hydrogen bonds, and intercalation, where flat aromatic molecules insert between base pairs. slideshare.netatdbio.com

While direct studies specifically detailing this compound interaction with DNA were not extensively found, the broader context of small molecule-DNA interactions provides a framework. Metal ions, which can chelate with dioxalate moieties, are known to interact with DNA, influencing its stability and structure. researchgate.net These interactions are controlled by the affinity of the metal ion for the negatively charged phosphodiester backbone versus binding to donor sites on the nucleobases. researchgate.net Given that this compound can form complexes with metal ions, it is plausible that such complexes could indirectly influence DNA structure and function through metal chelation.

Furthermore, proteins that interact with DNA do so through various forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and base stacking. bmglabtech.com These interactions can be sequence-specific or non-specific. bmglabtech.com If this compound derivatives interact with DNA-binding proteins, this could represent another indirect mechanism by which they influence processes involving nucleic acids.

Protein-Ligand Binding Dynamics and Specificity Involving this compound

Protein-ligand binding is a dynamic process involving complex transitions. nih.gov The specificity and affinity of these interactions are determined by the unique shape and chemical properties of the interacting molecules, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. numberanalytics.com

Studies on various protein-ligand systems highlight the importance of protein dynamics in ligand binding and dissociation. nih.govnih.gov For instance, changes in protein conformation can facilitate ligand binding, and ligands can sample multiple binding modes, influencing receptor conformation and downstream effects. nih.gov The rate of millisecond-timescale internal motions in enzymes has been shown to relate to both binding affinity and dissociation rates for ligand series. nih.gov This suggests that protein structural fluctuations can contribute to weakening intermolecular interactions and facilitating ligand release. nih.gov

Research on protein-ligand interactions often involves computational methods like molecular docking and molecular dynamics simulations to predict binding affinities and explore binding sites. mdpi.comarxiv.org These methods aim to capture the dynamic nature of these interactions and identify key structural and energy features that govern binding. mdpi.com

Specific examples of protein interactions involving dioxalate-containing compounds include the binding of oxalate to lactoferrin, a protein that binds metal ions. nih.gov Oxalate can displace carbonate from anion sites on lactoferrin, and dioxalate complexes can form with Fe3+ and Cu2+. nih.gov These interactions highlight the ability of the dioxalate moiety to engage in specific binding events with proteins, influenced by the presence of metal ions.

Data on protein-ligand binding involving this compound derivatives would typically include binding affinities (e.g., KD or Ki values), kinetic parameters (association and dissociation rates), and structural information from techniques like X-ray crystallography or NMR to elucidate the binding mode and interacting residues. Although specific quantitative data for this compound-protein interactions were not found, the general principles of protein-ligand binding dynamics and specificity apply.

Mechanisms of Molecular Recognition Involving this compound

Molecular recognition is the specific interaction between molecules through non-covalent bonding, crucial for biological processes like enzyme-substrate interactions, protein-ligand binding, and cell signaling. numberanalytics.comstudysmarter.co.uk The mechanisms involve complementarity in shape and chemical properties between the interacting molecules. numberanalytics.com Non-covalent forces, including hydrogen bonding, van der Waals forces, electrostatic interactions, and π-π stacking, are the driving forces behind molecular recognition. numberanalytics.com

For this compound, the mechanisms of molecular recognition would depend on the specific derivative and its target. The dioxalate functional group is capable of participating in hydrogen bonding and electrostatic interactions due to its polar and negatively charged nature. As seen with oxalate binding to lactoferrin, metal chelation by the dioxalate moiety can also play a significant role in molecular recognition by coordinating with metal ions in proteins or other biological molecules. nih.gov

The structural features of this compound derivatives, such as attached aromatic rings or heterocyclic systems (like in benzimidazoles which can form dioxalates), can contribute to recognition through π-π stacking interactions with aromatic residues in proteins or with the bases of nucleic acids. scbt.com Steric fit and conformational flexibility of the this compound derivative and its target also influence the specificity and affinity of binding.

Molecular recognition is not always a rigid lock-and-key mechanism; it often involves induced fit and conformational changes in both the ligand and the target. nih.govnih.gov Understanding the dynamic aspects of these interactions is key to fully elucidating the mechanisms of molecular recognition.

Cellular Pathway Perturbation by this compound Compounds

Cellular pathways are series of biochemical reactions that occur within a cell, often initiated by external stimuli and leading to specific cellular responses. wikipedia.org Perturbations in these pathways, meaning disruptions or alterations in their normal function, can have significant effects on cellular behavior and can be implicated in various diseases. nih.govnih.gov this compound compounds, by interacting with biological targets, have the potential to perturb these pathways.

Research suggests that compounds, including certain dioxalate salts, can influence cellular processes. For example, 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is mentioned in the context of sigma receptors and potential enzyme modulation, implying an influence on pathways where these targets are involved. vulcanchem.com Perturbations in cellular pathways can be studied by examining changes in gene expression, protein activity, or the levels of signaling molecules following exposure to a compound. nih.govbiorxiv.org

Cellular responses to perturbations can be complex and involve the interplay of multiple signaling networks. researchgate.netsys-bio.net Computational methods are being developed to predict cellular responses to perturbations and identify targeted signaling pathways based on transcriptional signatures and pathway network topology. nih.govbiorxiv.org

Influence on Intracellular Signaling Cascades

Intracellular signaling cascades are a key component of cellular pathways, relaying and amplifying signals from the cell surface or within the cell to ultimately affect cellular functions like gene expression, metabolism, and cell division. fiveable.mefiveable.me These cascades often involve a series of protein activations, including kinases and phosphatases, and the generation of second messengers. fiveable.me

This compound compounds, particularly those that interact with receptors or enzymes involved in signaling, can influence these cascades. For instance, compounds acting as histamine H3 receptor antagonists, like ROS 234 dioxalate and Burimamide oxalate, have been shown to influence downstream signaling cascades. scbt.com ROS 234 dioxalate modulates intracellular signaling pathways through its binding kinetics and ability to disrupt receptor dimerization. scbt.com Burimamide oxalate's interactions influence downstream signaling cascades, impacting neuronal communication. scbt.com

Perturbations in intracellular signaling pathways have been linked to various diseases. fiveable.mefiveable.me Understanding how this compound derivatives interact with components of these cascades can provide insights into their potential therapeutic effects or toxicities. Signaling pathways such as the MAPK/ERK and PI3K/Akt pathways are well-studied examples that regulate critical cellular functions, and their dysregulation can lead to diseases like cancer. fiveable.meelifesciences.org If this compound compounds interact with components of these or other signaling pathways, they could potentially modulate cellular growth, differentiation, or survival.

The influence of a compound on intracellular signaling cascades can be investigated by measuring the activation status of key signaling proteins (e.g., phosphorylation levels) or the levels of second messengers following treatment. Research in this area often involves techniques like Western blotting, ELISA, or reporter gene assays.

While specific detailed studies on the influence of this compound on intracellular signaling cascades were not extensively found, the reported interactions of related compounds with receptors and enzymes known to be involved in signaling pathways suggest a potential for this compound derivatives to exert their effects through the modulation of these cascades.

Investigation of this compound Role in Cellular Processes (e.g., Calcium Oxalate Crystallization Inhibition)

Research has investigated the role of this compound derivatives in cellular processes, notably in the inhibition of calcium oxalate crystallization. Calcium oxalate is a primary component of kidney stones, and its crystallization is a significant factor in hyperoxaluria and urolithiasis figshare.comacs.orgnih.govresearchgate.netmayoclinic.orghopkinsmedicine.org. A novel this compound derivative, l-lysine (B1673455) dioxalate (LH1513), has been identified as a potent inhibitor of calcium oxalate crystallization figshare.comacs.orgnih.gov. Studies have shown that LH1513 is more effective in inhibiting calcium oxalate crystallization compared to citrate (B86180) and pyruvate (B1213749), which are also known inhibitors figshare.comacs.org. This inhibitory effect has been corroborated by in situ atomic force microscopy (AFM) measurements, which assess crystal growth rates at a microscopic level figshare.comacs.org. The design of this compound derivatives as mimics of oxalate is based on the understanding that oxalate anions combine with calcium ions to form insoluble salts acs.org. By mimicking oxalate, this compound derivatives can potentially compete with oxalate for incorporation into growing calcium oxalate crystals, thereby disrupting crystal growth acs.org. In vivo studies using an Agxt-knockout mouse model for hyperoxaluria demonstrated the efficacy of a triester prodrug of LH1513 in preventing urinary calcium oxalate crystal formation figshare.comacs.org. This suggests a potential therapeutic role for this compound derivatives in preventing kidney stone formation associated with hyperoxaluria figshare.comacs.orgresearcher.life.

Computational Modeling of Biochemical Interactions

Computational modeling techniques are valuable tools for investigating the interactions between chemical compounds and biomolecules nih.govmdpi.comjppres.com. These methods can provide insights into binding affinities, interaction modes, and the thermodynamic parameters that govern complex formation tainstruments.commalvernpanalytical.comblopig.com. While the provided search results discuss computational modeling in the context of various compounds and their interactions with biological targets medchemexpress.comdiamond.ac.uktu-dortmund.denih.govnih.govmdpi.comrsc.orgjppres.comresearchgate.net, specific computational studies focused on this compound (CID 45285) and its direct interactions with biomolecules are not explicitly detailed. However, the principles and methods described in these studies are applicable to understanding how compounds like this compound or its derivatives might interact with biological systems at a molecular level.

Thermodynamic Analysis of this compound Binding Events

Thermodynamic analysis of binding events provides crucial information about the driving forces behind molecular interactions, including the contributions of enthalpy and entropy tainstruments.comnih.govmalvernpanalytical.combiorxiv.orgblopig.comgla.ac.ukcureffi.orgnih.gov. Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the heat changes associated with binding, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) tainstruments.commalvernpanalytical.com. The Gibbs free energy change (ΔG), which determines the spontaneity and strength of binding, is related to enthalpy and entropy by the equation ΔG = ΔH - TΔS tainstruments.comnih.govmalvernpanalytical.comblopig.com. Enthalpic contributions often relate to the formation of specific interactions like hydrogen bonds and van der Waals forces, while entropic contributions can be influenced by factors such as desolvation and conformational changes upon binding tainstruments.commalvernpanalytical.comblopig.comgla.ac.uk. The provided search results discuss these thermodynamic principles and their application in studying various biomolecular interactions tainstruments.comnih.govmalvernpanalytical.comnih.govbiorxiv.orgblopig.comgla.ac.ukcureffi.orgnih.gov, but specific thermodynamic data for the binding of this compound (CID 45285) to any biomolecule is not present. Such analysis would be essential for a comprehensive understanding of the energetics and mechanisms of this compound's interactions if it were found to bind to biological targets.

Structure Activity Relationship Sar and Design Principles for Dioxamate Analogs

Methodologies for Comprehensive SAR Analysis of Dioxamate (B1594521) Derivatives

Comprehensive SAR analysis of this compound derivatives involves a combination of experimental and computational methodologies aimed at correlating structural features with observed biochemical activities. These methodologies provide insights into the specific parts of the molecule responsible for activity and how modifications affect interactions with biological systems.

Correlation of Structural Modifications with Biochemical Activities (e.g., Enzyme Inhibition, Crystallization Inhibition)

A primary focus in SAR studies is to establish a direct link between specific structural changes in a molecule and alterations in its biochemical activity. For this compound derivatives, this can involve assessing their ability to inhibit enzymes or interfere with crystal formation processes.

Enzyme inhibition studies are a common approach in SAR, where the potency of a series of analogs is measured against a target enzyme libretexts.org, nih.gov, nih.gov, chemrxiv.org. By systematically modifying different parts of the this compound structure (e.g., substituents, linkers, core modifications) and observing the resulting changes in inhibitory activity (e.g., IC50 or Ki values), researchers can infer the importance of those structural elements for enzyme binding and inhibition.

Another significant biochemical activity relevant to this compound derivatives, particularly in the context of hyperoxaluria and kidney stones, is the inhibition of calcium oxalate (B1200264) (CaOx) crystallization acs.org. SAR studies in this area involve synthesizing this compound analogs and evaluating their effectiveness in preventing or reducing the formation and growth of CaOx crystals. Techniques such as in situ atomic force microscopy (AFM) can be employed to directly visualize and quantify the impact of these molecules on crystal growth at a microscopic level acs.org, physiology.org. By analyzing how structural variations influence the inhibition of crystallization, researchers can identify features that promote favorable interactions with crystal surfaces, thereby disrupting the crystallization process.

For example, studies on this compound derivatives designed as mimics of oxalate have shown that the nature of the linker connecting the two oxamate (B1226882) moieties significantly impacts their ability to inhibit CaOx crystallization acs.org. Dioxamates with linkers like ethylenediamine (B42938) or l-lysine (B1673455) have demonstrated potent inhibition of CaOx crystallization, with varying degrees of effectiveness depending on the specific linker structure acs.org.

Impact of this compound Substituent Effects on Biological Response

The introduction or modification of substituents on the core structure or linker regions of this compound derivatives can have a profound impact on their biological response. Substituent effects can influence various properties, including electronic distribution, steric bulk, lipophilicity, and hydrogen bonding capabilities, all of which play a role in molecular interactions with biological targets.

While specific data on the impact of various substituents on this compound activity might be limited in the provided results beyond the linker examples in acs.org, general principles of substituent effects observed in SAR studies of other compound classes are applicable. For instance, the electronic nature of substituents (electron-donating or electron-withdrawing) can influence the electronic properties of the molecule and its ability to interact with charged or polar residues in a binding site or on a crystal surface nih.gov, mdpi.com, jocpr.com, rsc.org. Steric effects of bulky substituents can impede binding due to unfavorable interactions or, conversely, enhance specificity by fitting into a particular pocket of the target.

The study of substituent effects often involves synthesizing a series of analogs with systematic variations in substituents and evaluating their biological activity. The resulting data can then be analyzed to identify correlations between specific substituent properties (e.g., Hammett constants for electronic effects,Hansch-Leo parameters for lipophilicity, or steric parameters) and biological response nih.gov, mdpi.com.

Based on the information in acs.org, we can illustrate the impact of different linkers on the inhibition of CaOx crystallization with a table:

| Compound | Linker | EC₅₀ (μM) for CaOx Crystallization Inhibition acs.org |

| Citrate (B86180) (Control) | N/A | ~2500 acs.org |

| Pyruvate (B1213749) (Control) | N/A | 98.3 acs.org |

| Monooxamate 1 (LH1523) | N/A | 111.6 acs.org |

| This compound 2a (LH1506) | Ethylenediamine | 37.9 acs.org |

| This compound 2b (l-Lysine dioxalate, LH1513) | l-Lysine | 21.7 acs.org |

This table, derived from the findings in acs.org, clearly demonstrates how the choice of linker (a form of structural modification/substituent effect) in dioxamates influences their potency as inhibitors of calcium oxalate crystallization. The this compound structures with ethylenediamine and l-lysine linkers show significantly lower EC₅₀ values compared to the monooxamate and control compounds, highlighting the importance of the this compound structure and the specific linker for this activity acs.org.

Rational Design Strategies for this compound-Based Research Probes and Modulators

Rational design strategies for this compound-based research probes and modulators leverage the information gained from SAR and QSAR studies to deliberately engineer molecules with specific properties and activities. This approach focuses on understanding the interactions between the this compound compound and its biological target at a molecular level and designing modifications to optimize these interactions.

Optimization of this compound Scaffold for Enhanced Specificity

Optimizing the this compound scaffold for enhanced specificity involves making targeted modifications to the core structure or attached groups to improve selective binding to a desired biological target while minimizing interactions with off-targets. This is particularly important for developing research probes or therapeutic agents to ensure that the observed biological effects are due to the intended interaction.

In the context of inhibiting calcium oxalate crystallization, optimizing the this compound scaffold involves designing analogs that can specifically interact with the surfaces of CaOx crystals acs.org. This can be achieved by tailoring the spatial arrangement of the oxamate groups and any attached linkers or substituents to match the features of the crystal lattice acs.org. The concept of multisite binding, where a molecule interacts with multiple points on the target surface, is a key strategy for enhancing both affinity and specificity acs.org. By optimizing the linker length and flexibility in dioxamates, researchers can position the oxamate moieties to engage in favorable interactions with calcium and oxalate ions on the crystal surface, thereby enhancing their inhibitory effect and potentially their specificity for CaOx crystals over other biological surfaces.

Rational design can also involve incorporating structural features that promote favorable binding interactions, such as hydrogen bonding, ionic interactions, or hydrophobic contacts, with specific residues in an enzyme active site or specific arrangements of ions on a crystal surface acs.org.

Bioisosteric Replacements in this compound Core Structures

Bioisosteric replacement is a strategy used in rational design to substitute a part of a molecule with a different group that has similar physical or chemical properties, aiming to improve or modify the biological activity or pharmacokinetic profile researchgate.net, acs.org, mdpi.com, hyphadiscovery.com, nih.gov. For this compound core structures, bioisosteric replacements could involve substituting atoms or functional groups within the oxamate moieties or the linker region with bioisosteric equivalents.

A relevant example in the context of this compound derivatives designed as oxalate mimics is the replacement of an oxygen atom in the oxalate structure with an NH group to form the oxamate functionality acs.org. This replacement is a bioisosteric modification that aims to retain the ability to interact with calcium ions and crystal surfaces while potentially altering other properties like acidity or metabolic stability acs.org. The oxamate group, while similar to oxalate, presents different hydrogen bonding opportunities due to the presence of the NH group, which can influence its interactions with biological targets acs.org.

Other potential bioisosteric replacements in this compound structures could involve:

Replacing carbonyl groups with bioisosteric equivalents like thiocarbonyls or sulfonyls.

Substituting ether linkages in a linker with groups like amines or thioethers.

These replacements are undertaken to fine-tune the molecule's interactions with its target, improve its metabolic stability, or enhance other desirable properties, while ideally retaining or improving the desired biological activity hyphadiscovery.com, nih.gov. The success of a bioisosteric replacement is evaluated through subsequent SAR studies, assessing the impact of the modification on the biological activity and other relevant properties.

Applications of Dioxamate in Non Clinical Research Models

In Vitro Research Applications of Dioxamate (B1594521)

In vitro research, conducted outside of a living organism, provides a controlled environment to study the effects of compounds on biological systems. This compound has been employed in various in vitro applications to explore its biological activities and mechanisms.

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental tools in biological research, allowing scientists to study cellular responses to various stimuli, including chemical compounds. These assays are valuable for unraveling the mechanisms of action of potential therapeutic agents or understanding fundamental cellular processes bmglabtech.com. Cell-based assays can measure parameters such as cell viability, proliferation, signaling pathways, and gene expression bioivt.comsigmaaldrich.com. They offer a more physiologically relevant context compared to biochemical assays using isolated proteins bmglabtech.comtebubio.com.

This compound derivatives have been investigated in cell-based assays. For instance, diphenyltin (B89523) dioxalate was tested for its cytotoxicity and antitumor activity on human glioblastoma (T98G) and normal human oligodendrocyte (MO3.13) cell models researchgate.netaacrjournals.org. This highlights the use of this compound compounds in assessing cellular responses and potential biological effects in specific cell lines. Cell-based assays are crucial for understanding how a compound affects normal and diseased cells and can provide insights into the mechanism of growth inhibition bioivt.com. They can also help in identifying off-target interactions, which is important in drug development bmglabtech.com.

Crystallization Inhibition Studies in Model Systems

Crystallization inhibition studies investigate the ability of a substance to prevent or modify the formation of crystals. This is particularly relevant in the context of diseases involving pathological crystallization, such as kidney stone formation. Model systems are used to mimic the conditions under which crystallization occurs.

A novel this compound derivative, l-lysine (B1673455) dioxalate (LH1513), has been discovered as a potent inhibitor of calcium oxalate (B1200264) (CaOx) crystallization, which is the primary component of kidney stones figshare.comacs.org. Studies using in situ atomic force microscopy (AFM) measurements corroborated the inhibition of crystal growth by LH1513 at the microscopic length scale figshare.comacs.orgacs.org. This research compared the inhibitory potency of l-lysine dioxalate to that of citrate (B86180) and pyruvate (B1213749), showing it to be significantly more potent acs.org.

Data from crystallization inhibition studies of l-lysine dioxalate (LH1513) against calcium oxalate crystallization, compared to citrate and pyruvate, demonstrate its superior inhibitory activity.

| Compound | Calcium Oxalate Supersaturation | Relative Potency vs. Citrate | Relative Potency vs. Pyruvate |

| l-Lysine Dioxalate | 250 μM | 115 times more potent | 4.5 times more potent |

| l-Lysine Dioxalate | 1 mM Ca + 250 μM Oxalate | 10 times more potent | 6 times more potent |

| Citrate | 250 μM | 1x | - |

| Pyruvate | 250 μM | - | 1x |

| Citrate | 1 mM Ca + 250 μM Oxalate | 1x | - |

| Pyruvate | 1 mM Ca + 250 μM Oxalate | - | 1x |

AFM studies indicated that the inhibition of CaOx crystallization by LH1513 is at least partially due to the inhibition of crystal growth acs.org. The compound caused roughening of specific crystal steps, consistent with inhibitor binding acs.org. These studies contribute to the fundamental understanding of crystallization mechanisms and the design of inhibitors researchgate.net.

Ex Vivo Research Applications of this compound

Ex vivo research involves using tissues or organs removed from a living organism, allowing for the study of biological processes in a more complex environment than in vitro models, while still offering more control than in vivo studies bmrat.org. Ex vivo models retain some of the natural architecture and metabolic processes of the tissue bmrat.org.

While direct mentions of "this compound" in ex vivo research applications are limited in the provided results, the concept of ex vivo models is discussed in the context of studying diseases and testing therapeutics bmrat.orgnih.govmdpi.comnih.gov. Ex vivo models, such as perfused organs or tissue slices, are used to bridge the gap between in vitro and in vivo studies bmrat.orgnih.gov. They can be used to investigate tissue responses, assess the effects of compounds, and conduct mechanistic studies in a more physiologically relevant setting mdpi.comnih.gov. Given that this compound derivatives are being explored for conditions like hyperoxaluria, which affects the kidneys, it is plausible that ex vivo kidney tissue models could be utilized to study the effects of these compounds on crystallization or tissue function, although this is not explicitly stated in the provided snippets. Ex vivo models are valuable for understanding complex interactions within tissues and can be used to test novel therapeutics bmrat.orgnih.gov.

This compound as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to perturb biological systems to understand the function of specific proteins or pathways promega.comicr.ac.uk. They are valuable tools in chemical biology and drug discovery research promega.comuniversiteitleiden.nlscripps.edu. High-quality chemical probes exhibit high affinity and selectivity for their intended target and can modulate target activity in cells promega.comicr.ac.uk.

The term "dioxalate" appears in the context of chemical probes, such as ROS 234 dioxalate, which is described as a ROS chemical probe used to study biological systems and the role of reactive oxygen species (ROS) cenmed.commedchemexpress.eu. While this refers to a dioxalate salt rather than the core "this compound" compound (PubChem CID 45285), it illustrates the use of compounds containing the dioxalate moiety as chemical probes. Chemical probes are complementary to genetic approaches and can provide insights into protein function and involvement in disease promega.comicr.ac.uk. They are designed to selectively bind to and alter the function of a specific protein target promega.com.

Use in Unraveling Fundamental Biological Mechanisms

Chemical probes, including those with structures incorporating elements found in this compound derivatives, are instrumental in unraveling fundamental biological mechanisms promega.comscripps.edu. By selectively modulating the activity of specific proteins or pathways, researchers can gain insights into their roles in complex biological processes promega.comicr.ac.uk. This approach is central to chemical biology, which aims to understand biological systems at the molecular level using chemical tools universiteitleiden.nlcore.ac.uk.

Research using chemical probes has contributed to understanding various cellular processes, including signaling pathways, gene expression, and mechanisms of cell death scripps.educore.ac.uk. For example, chemical biology approaches have shed light on cellular redox mechanisms and forms of cell death like ferroptosis core.ac.uk. The use of chemical probes allows for the investigation of protein function in living systems and can help identify which proteins are involved in a disease promega.comicr.ac.uk. This fundamental understanding is crucial for the development of new therapies scripps.edu.

Development of this compound-Based Tools for Target Validation and Investigation

The development of chemical tools is crucial in non-clinical research for validating and investigating biological targets and pathways. While the term "this compound" (PubChem CID: 45285) may refer to a specific compound, derivatives incorporating the this compound moiety or related structures, such as l-lysine dioxalate (LH1513), have demonstrated utility as research tools. These compounds can serve as probes to understand biological processes by interacting with specific targets or interfering with molecular mechanisms.

One notable example of a this compound-based tool in non-clinical research is l-lysine dioxalate (LH1513), a derivative that has been investigated for its inhibitory effects on calcium oxalate (CaOx) crystallization. Calcium oxalate crystallization is a key process in the formation of kidney stones, and compounds that can modulate this process are valuable tools for studying the underlying mechanisms and validating potential therapeutic targets.

Research involving LH1513 has utilized in vitro crystallization inhibition assays to evaluate its potency compared to known inhibitors like citrate and pyruvate. These studies provide quantitative data on the compound's ability to impede CaOx crystal formation, serving as a direct measure of its activity against this biological process. The half-maximal effective concentration (EC₅₀) is a key parameter derived from such assays, indicating the concentration at which the compound inhibits crystallization by 50%.

Detailed research findings have shown that LH1513 exhibits significantly higher potency in inhibiting CaOx crystallization compared to citrate and pyruvate under specific supersaturation conditions. For instance, at a calcium oxalate supersaturation of 250 μM, LH1513 demonstrated an EC₅₀ value considerably lower than those of citrate and pyruvate. This data highlights its potential as a more effective tool for perturbing CaOx crystallization in research settings.

Table 1: In Vitro Inhibition of Calcium Oxalate Crystallization

| Compound | EC₅₀ (μM) at 250 μM CaOx Supersaturation |

|---|---|

| Citrate | ~2500 |

| Pyruvate | 98.3 |

| l-Lysine Dioxalate (LH1513) | 21.7 - 37.9 |

Furthermore, techniques such as atomic force microscopy (AFM) have been employed to gain insights into the mechanism by which this compound-based tools like LH1513 inhibit crystal growth at a microscopic level. In situ AFM measurements can visualize the real-time effects of the inhibitor on crystal surface morphology and growth kinetics. These studies can help validate the target (e.g., specific crystal facets or growth sites) and elucidate the molecular interactions between the inhibitor and the growing crystal. For LH1513, AFM studies indicated that its inhibitory effect is at least partially due to the inhibition of CaOx crystal growth.

The design of this compound derivatives like LH1513 is often guided by the structure of the target. In the case of CaOx crystallization, the design was based on mimicking oxalate anions to compete with their incorporation into the growing crystal lattice. The presence of functional groups in dioxamates that can interact with CaOx crystal sites, similar to oxalate, is a key aspect of their mechanism as research tools in this context. The optimization of linker length in this compound derivatives has also been explored to enhance their inhibitory potency, suggesting that structural modifications can be used to tune the activity of these tools for specific research applications.

While research on this compound (CID 45285) specifically as a widely used research tool for target validation is not extensively documented in the provided search results, the work on derivatives like l-lysine dioxalate (LH1513) exemplifies how compounds incorporating the this compound structure or related oxalate salt forms can be developed and applied as valuable probes in non-clinical research to investigate and validate biological targets and mechanisms, such as crystal formation in hyperoxaluria. Other dioxalate compounds, such as JJC8-088 dioxalate, have also been used in research models to study targets like the dopamine (B1211576) transporter, further illustrating the utility of this class of compounds as research tools.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying Dioxamate's synthesis and purity optimization?

- Use spectroscopic techniques (e.g., NMR, FTIR) for structural validation and HPLC for purity assessment. Include control experiments to verify reaction conditions (e.g., solvent selection, catalyst efficiency) .

- Design dose-response studies to identify optimal synthetic yields and characterize byproducts using mass spectrometry .

Q. How can researchers establish this compound's mechanism of action in biochemical systems?

- Employ in vitro assays (e.g., enzyme inhibition kinetics, receptor-binding studies) paired with molecular docking simulations. Validate findings using isotopic labeling to track metabolic pathways .

- Cross-reference results with existing literature on structurally analogous compounds to identify conserved mechanistic patterns .

Q. What statistical approaches are suitable for analyzing this compound's toxicity data?

- Apply dose-dependent regression models to assess acute vs. chronic toxicity. Use ANOVA for inter-group comparisons and Kaplan-Meier survival analysis for longitudinal studies .

- Address variability in toxicity thresholds by incorporating sensitivity analyses and outlier detection protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's reported pharmacological efficacy across studies?

- Conduct a systematic meta-analysis to identify confounding variables (e.g., dosage variations, model organisms). Use funnel plots to assess publication bias and subgroup analyses to isolate study-specific factors .

- Replicate conflicting experiments under standardized conditions, documenting protocol deviations rigorously .

Q. What strategies optimize this compound's selectivity in multi-target pharmacological systems?

- Develop high-throughput screening (HTS) assays with counter-target validation (e.g., kinase panels, GPCR profiling). Apply cheminformatics tools to predict off-target interactions based on molecular descriptors .

- Integrate in silico ADMET predictions with ex vivo tissue models to refine selectivity indices .

Q. How can interdisciplinary approaches enhance this compound's application in novel therapeutic contexts?

- Combine omics datasets (e.g., transcriptomics, proteomics) to map this compound's systemic effects. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify synergies with existing therapies .

- Collaborate with computational chemists to design derivatives with improved pharmacokinetic profiles .

Methodological Considerations

Q. What frameworks ensure ethical and reproducible data collection in this compound research?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Pre-register experimental protocols on platforms like Open Science Framework to mitigate bias .

- Implement blinding and randomization in in vivo studies to minimize observer effects .

Q. How should researchers address gaps in this compound's structural-activity relationship (SAR) data?

- Perform fragment-based drug design (FBDD) to systematically explore chemical space. Validate hypotheses using X-ray crystallography or cryo-EM for target-ligand complexes .

- Publish negative results to prevent redundancy and guide future SAR investigations .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.